molecular formula C22H27ClN6O4 B14086157 methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No.: B14086157
M. Wt: 474.9 g/mol
InChI Key: QCMFRDLWDABJEH-UHFFFAOYSA-N
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Description

Methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a complex organic compound that features a piperazine ring, a chlorinated aromatic ring, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is unique due to its specific combination of a piperazine ring, a chlorinated aromatic ring, and a purine derivative. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C22H27ClN6O4

Molecular Weight

474.9 g/mol

IUPAC Name

methyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C22H27ClN6O4/c1-14-5-6-15(23)11-16(14)28-9-7-27(8-10-28)12-17-24-20-19(29(17)13-18(30)33-4)21(31)26(3)22(32)25(20)2/h5-6,11H,7-10,12-13H2,1-4H3

InChI Key

QCMFRDLWDABJEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(=O)OC)C(=O)N(C(=O)N4C)C

Origin of Product

United States

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